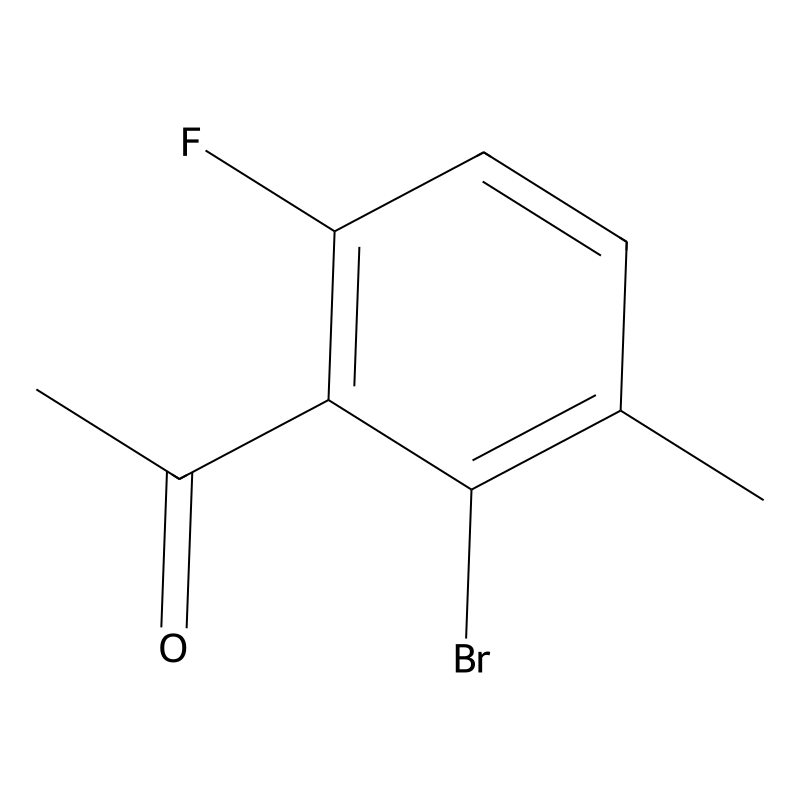1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone is an organic compound with the molecular formula and a molar mass of 231.06 g/mol. It features a bromine atom and a fluorine atom attached to a phenyl ring, which also includes a methyl group. This compound is characterized by its unique electronic properties due to the presence of halogens, making it of interest in various chemical and biological applications. Its systematic name is 1-(2-Bromo-6-fluoro-3-methylphenyl)ethan-1-one, and it is registered under CAS number 1514581-21-5.
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols. For example, treatment with sodium azide can yield 1-(2-azido-6-fluoro-3-methylphenyl)ethanone.
- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride, producing 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanol.
- Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, resulting in 1-(2-Bromo-6-fluoro-3-methylphenyl)acetic acid.
These reactions highlight the compound's versatility in synthetic organic chemistry .
The synthesis of 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone typically involves the following steps:
- Starting Materials: The synthesis begins with 2-bromo-6-fluoro-3-methylbenzene as the primary starting material.
- Reagents: Trifluoroacetyl chloride is used as a reagent in the presence of a Lewis acid catalyst, such as aluminum chloride.
- Reaction Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis of the reagents.
- General Reaction Scheme:
This method provides a robust approach for synthesizing this compound, which can be scaled up for industrial production .
1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone has several notable applications:
- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds, potentially leading to new therapeutic agents.
- Materials Science: Its unique electronic properties make it useful in developing advanced materials, including organic semiconductors.
- Chemical Biology: The compound can be utilized in designing molecular probes for studying biological processes at the molecular level .
Several compounds share structural similarities with 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone. Here are some notable examples:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| 1-(2-Chloro-6-fluoro-3-methylphenyl)ethanone | 261762-63-4 | High |
| 1-(2-Bromo-4-fluoro-3-methylphenyl)ethanone | 1804410-61-4 | Moderate |
| 1-(2-Chloro-6-fluorophenyl)ethanone | 87327-69-3 | High |
| 1-(2-Fluoro-6-bromophenyl)ethanone | Not specified | Moderate |
Uniqueness
The uniqueness of 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone lies in its specific combination of bromine and fluorine substituents along with the methyl group on the phenyl ring. This configuration imparts distinct electronic and steric properties that enhance its stability and reactivity compared to similar compounds. The trifluoromethyl group also contributes to its unique characteristics, making it particularly valuable in applications requiring high chemical stability and specific electronic features .








